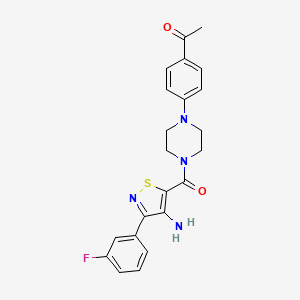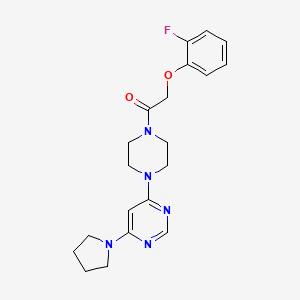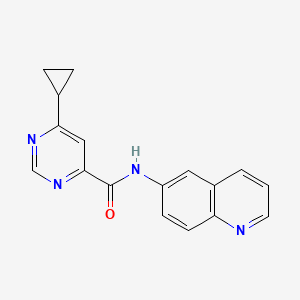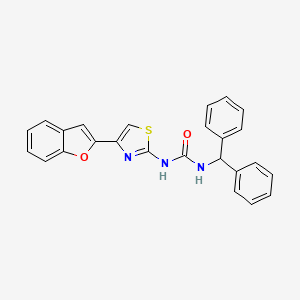
1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran derivatives have been found to possess various types of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, benzimidazole analogs have been synthesized using condensation . The synthesized compounds were confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Molecular Structure Analysis
The molecular structure of “1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea” can be inferred from its name. It contains a benzhydryl group, a benzofuran group, a thiazolyl group, and a urea group. The exact structure would need to be confirmed by spectroscopic methods such as NMR .Applications De Recherche Scientifique
Anti-Parkinsonian Activity
1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea derivatives have been investigated as potential anti-Parkinsonian agents. In a study, these compounds were designed and synthesized to improve the pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice. Notably, all the synthesized compounds demonstrated activity in alleviating haloperidol-induced catalepsy, with furfuryl and 2-/3-methoxy substituted phenyl derivatives showing particular potency. Additionally, molecular docking studies revealed promising binding interactions with the adenosine A2A receptor, suggesting their potential as antagonists for Parkinson’s disease treatment .
Antimicrobial Activity
The derivatives of BCTU have also shown antimicrobial activity. While the previous biological studies focused on this aspect, further exploration is warranted to understand their efficacy against specific pathogens .
Cytotoxicity Assessment
Researchers have tested the cytotoxicity of BCTU derivatives against human cervical (HeLa) cell lines. These investigations aim to evaluate their impact on cell viability and potential use in cancer therapy .
EGFR Inhibition
The biological target epidermal growth factor receptor (EGFR), a tyrosine kinase, was chosen for docking studies with newly synthesized BCTU hybrids. Understanding their binding interactions with EGFR provides insights into their potential as anticancer agents .
Antioxidant Properties
N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine derivatives, related to BCTU, exhibited potent antioxidant activity. These compounds could play a role in combating oxidative stress-related diseases .
Drug Development Potential
Notably, none of the synthesized BCTU compounds violated Lipinski’s rule of 5, making them suitable drug candidates. Lipinski’s rule assesses pharmacokinetic and metabolic properties, indicating their potential for treating Parkinson’s disease and other disorders .
Propriétés
IUPAC Name |
1-benzhydryl-3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S/c29-24(27-23(17-9-3-1-4-10-17)18-11-5-2-6-12-18)28-25-26-20(16-31-25)22-15-19-13-7-8-14-21(19)30-22/h1-16,23H,(H2,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFVEZRXDGKSPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

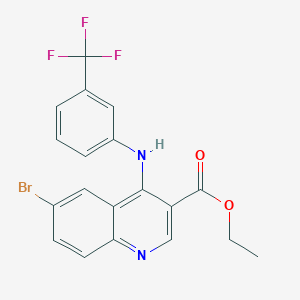
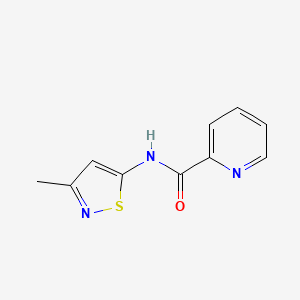
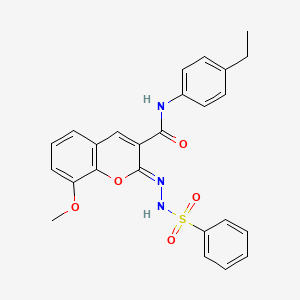
![4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2396233.png)
![1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2396234.png)
![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2396235.png)
![N-(2-furylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2396236.png)
![1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2396240.png)
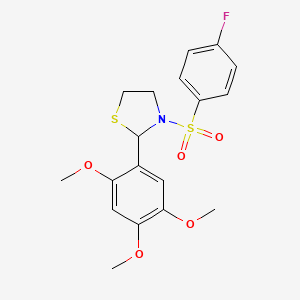
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2396243.png)
